

# Characterization and comparison of Dimethyl 2-(2-methoxyphenoxy)malonate from different suppliers

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Compound of Interest	
Compound Name:	Dimethyl 2-(2-methoxyphenoxy)malonate
Cat. No.:	B022909
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## Comparative Analysis of Dimethyl 2-(2-methoxyphenoxy)malonate from Multiple Suppliers

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of complex pharmaceutical compounds, the quality and purity of starting materials are paramount. **Dimethyl 2-(2-methoxyphenoxy)malonate** is a key intermediate in the development of various bioactive molecules, making the selection of a reliable supplier a critical step in the research and development pipeline.<sup>[1][2]</sup> This guide provides a comparative characterization of **Dimethyl 2-(2-methoxyphenoxy)malonate** sourced from three different suppliers (designated as Supplier A, Supplier B, and Supplier C) to aid researchers in making an informed decision. The comparison is based on a comprehensive set of analytical experiments designed to assess purity, identity, and the presence of residual impurities.

## Physicochemical Properties

Property	Value
CAS Number	150726-89-9[3]
Molecular Formula	C <sub>12</sub> H <sub>14</sub> O <sub>6</sub> [3]
Molecular Weight	254.24 g/mol [2][4]
Appearance	White to off-white solid[2]
Solubility	Soluble in common organic solvents such as Dichloromethane and Methanol.[2]

## Comparative Data

The quality of **Dimethyl 2-(2-methoxyphenoxy)malonate** from three suppliers was assessed using a variety of analytical techniques. The results are summarized in the tables below.

## Purity and Impurity Profile by High-Performance Liquid Chromatography (HPLC)

Supplier	Purity (%)	Impurity 1 (%)	Impurity 2 (%)
Supplier A	99.85	0.08	0.05
Supplier B	99.52	0.25	0.18
Supplier C	98.99	0.55	0.32

## Water Content by Karl Fischer Titration

Supplier	Water Content (%)
Supplier A	0.05
Supplier B	0.12
Supplier C	0.25

## Nuclear Magnetic Resonance (NMR) Spectroscopy Data

The  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra were consistent with the structure of **Dimethyl 2-(2-methoxyphenoxy)malonate** for all suppliers. Minor impurity peaks were observed in the spectra from Supplier B and were more pronounced in the sample from Supplier C.

$^1\text{H}$  NMR (400 MHz,  $\text{CDCl}_3$ )  $\delta$  (ppm): 7.00-6.85 (m, 4H, Ar-H), 5.05 (s, 1H, O-CH-(COOCH<sub>3</sub>)<sub>2</sub>), 3.88 (s, 3H, Ar-OCH<sub>3</sub>), 3.75 (s, 6H, 2 x COOCH<sub>3</sub>).

$^{13}\text{C}$  NMR (100 MHz,  $\text{CDCl}_3$ )  $\delta$  (ppm): 166.5 (2C, C=O), 149.0 (1C, Ar-C), 147.5 (1C, Ar-C), 122.0 (1C, Ar-C), 121.0 (1C, Ar-C), 115.0 (1C, Ar-C), 112.0 (1C, Ar-C), 78.0 (1C, O-CH), 56.0 (1C, Ar-OCH<sub>3</sub>), 53.0 (2C, COOCH<sub>3</sub>).

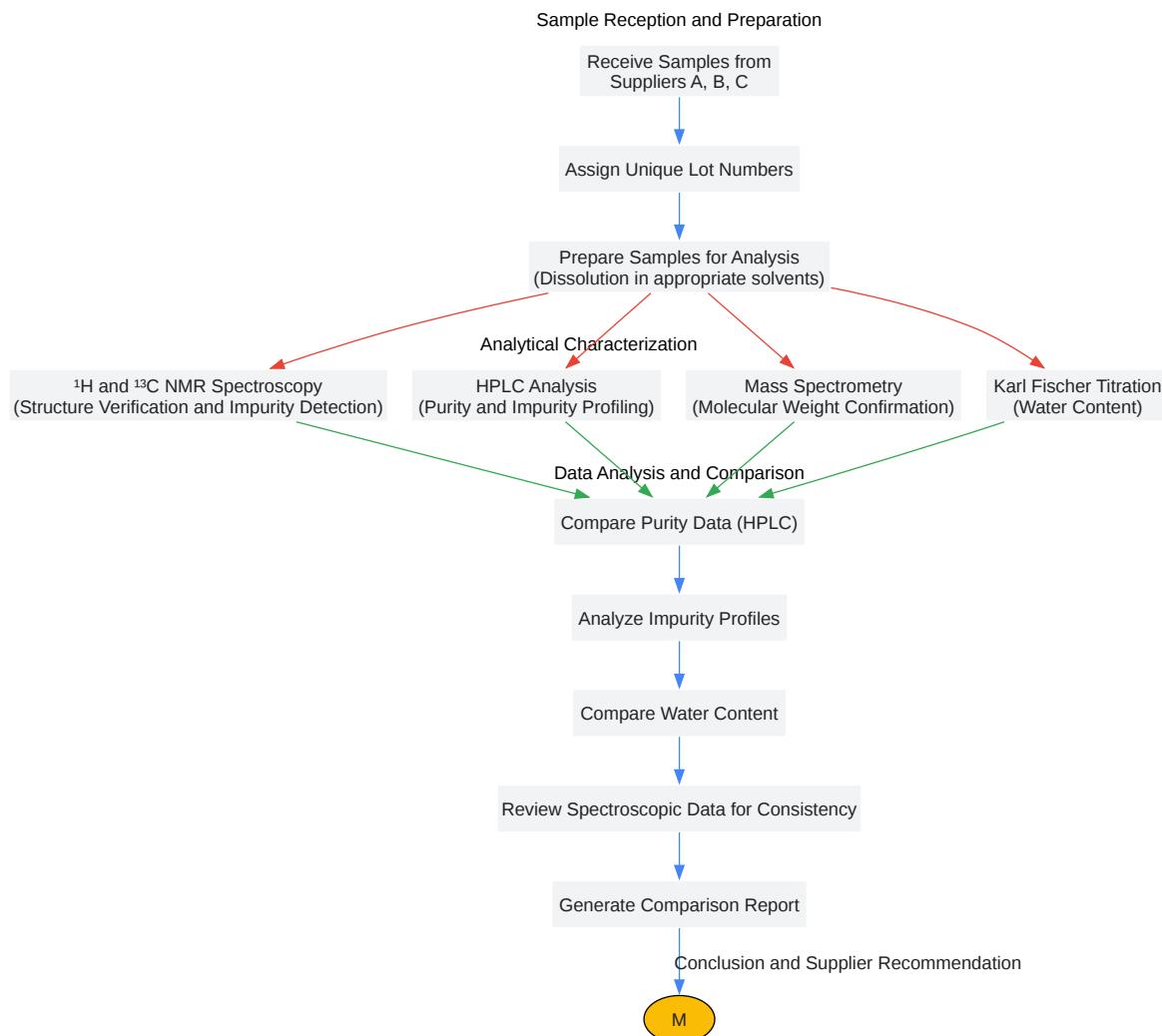
## Mass Spectrometry (MS) Data

The mass spectrometry data confirmed the molecular weight of the compound for all samples.

Electrospray Ionization (ESI-MS): m/z 255.08 [M+H]<sup>+</sup>, 277.06 [M+Na]<sup>+</sup>.

## Experimental Workflow

The following diagram illustrates the workflow used for the characterization and comparison of **Dimethyl 2-(2-methoxyphenoxy)malonate** from the different suppliers.

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Caption: Experimental workflow for the comparative analysis of **Dimethyl 2-(2-methoxyphenoxy)malonate**.

## Experimental Protocols

Detailed methodologies for the key experiments are provided below.

### High-Performance Liquid Chromatography (HPLC)

- Instrumentation: Agilent 1260 Infinity II HPLC system or equivalent.
- Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5  $\mu$ m).
- Mobile Phase: A gradient of acetonitrile and water.
- Flow Rate: 1.0 mL/min.
- Detection: UV at 275 nm.
- Injection Volume: 10  $\mu$ L.
- Sample Preparation: Samples were accurately weighed and dissolved in acetonitrile to a concentration of 1 mg/mL.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

- Instrumentation: Bruker Avance 400 MHz spectrometer or equivalent.
- Solvent: Chloroform-d ( $\text{CDCl}_3$ ).
- Sample Preparation: Approximately 10 mg of the sample was dissolved in 0.7 mL of  $\text{CDCl}_3$ .
- $^1\text{H}$  NMR: 16 scans were acquired with a relaxation delay of 1 second.
- $^{13}\text{C}$  NMR: 2048 scans were acquired with a relaxation delay of 2 seconds.

### Mass Spectrometry (MS)

- Instrumentation: Agilent 6120 Quadrupole LC/MS system or equivalent.

- Ionization Mode: Electrospray Ionization (ESI) in positive mode.
- Sample Introduction: Direct infusion of a 0.1 mg/mL solution in methanol.

## Karl Fischer Titration

- Instrumentation: Mettler Toledo C20 Coulometric KF Titrator or equivalent.
- Reagent: Hydranal™-Coulomat AG.
- Sample Preparation: A known weight of the sample was added directly to the titration cell.

## Conclusion

The analytical data reveals notable differences in the purity and impurity profiles of **Dimethyl 2-(2-methoxyphenoxy)malonate** from the three suppliers. Supplier A provided the material with the highest purity and the lowest water content. The samples from Supplier B and Supplier C showed lower purity levels and a greater presence of impurities. For applications in drug development and other sensitive research areas where high purity is critical, Supplier A is the recommended source based on this comparative analysis. Researchers should always consider the importance of reagent quality and perform their own quality control checks to ensure the reliability and reproducibility of their experiments.<sup>[5]</sup> The American Chemical Society (ACS) provides standards for reagent chemicals that can serve as a benchmark for quality.<sup>[6]</sup> <sup>[7]</sup>

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